Superior Potency for EHD4 ATPase Inhibition vs. Co-Identified Screening Hits MS8 and MS10
ATPase-IN-4 (MS1) demonstrates the highest inhibitory potency against EHD4 ATPase activity among the three primary hits identified in the same high-throughput screening campaign. In a liposome-stimulated Malachite Green assay, ATPase-IN-4 inhibited EHD4 ATPase activity with an IC₅₀ of 0.92 µM, achieving a 4.1-fold greater potency than MS8 (IC₅₀ = 3.8 µM) and a 3.2-fold greater potency than MS10 (IC₅₀ = 2.9 µM) [1].
| Evidence Dimension | EHD4 ATPase Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.92 µM |
| Comparator Or Baseline | MS8 (IC₅₀ = 3.8 µM); MS10 (IC₅₀ = 2.9 µM) |
| Quantified Difference | ATPase-IN-4 is 4.1-fold more potent than MS8 and 3.2-fold more potent than MS10. |
| Conditions | Liposome-stimulated EHD4ΔN ATPase activity; Malachite Green assay; inhibitor concentration range 0.125–50 µM; 384-well plate format. |
Why This Matters
This head-to-head comparison directly informs scientific selection: ATPase-IN-4 is the most potent validated inhibitor of EHD4 ATPase activity among the three available hits from the primary screening, making it the optimal choice for experiments requiring maximal EHD4 inhibition at the lowest compound concentration.
- [1] Mohd S, Oder A, Specker E, Neuenschwander M, Von Kries JP, Daumke O. Identification of drug-like molecules targeting the ATPase activity of dynamin-like EHD4. PLoS One. 2024;19(7):e0302704. (IC50 data from main text and Figure 4.) View Source
